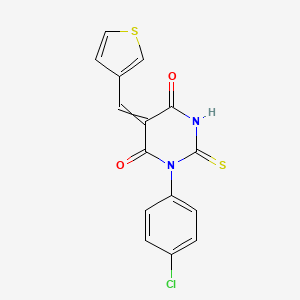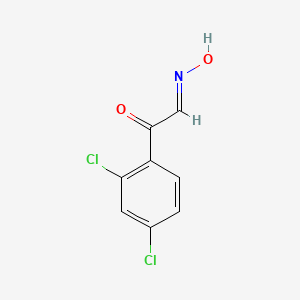![molecular formula C21H23N3O4 B5539797 N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)
N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of similar complex molecules typically involves multi-step organic reactions, starting from simpler chemical compounds and gradually building up the desired molecular structure. This process often requires the careful selection of reagents and reaction conditions to promote the desired transformations while minimizing side reactions. For example, a study on the design, synthesis, and anticancer evaluation of N-substituted benzamides demonstrates the intricate steps involved in constructing complex molecules for biological applications (Ravinaik et al., 2021).
Molecular Structure Analysis Molecular structure analysis, such as X-ray crystallography or NMR spectroscopy, is critical for confirming the structure of synthesized compounds. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, which are essential for understanding the compound's chemical behavior. For instance, the crystal structure analysis of antipyrine derivatives sheds light on the intermolecular interactions and stabilization mechanisms of similar complex molecules (Saeed et al., 2020).
Chemical Reactions and Properties Complex molecules like the one participate in a variety of chemical reactions, depending on their functional groups. These reactions can include nucleophilic substitution, electrophilic addition, and redox reactions. The specific chemical properties of the molecule, such as reactivity, stability, and solubility, are influenced by its functional groups and overall molecular structure. Research on similar molecules provides insights into their reactivity and potential chemical transformations (Gangapuram & Redda, 2009).
Physical Properties Analysis The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are directly related to its molecular structure. These properties are crucial for determining the compound's suitability for various applications. Analysis of similar molecules, such as the study on the crystal structure of substituted benzamides, provides valuable information on these aspects (Kranjc et al., 2012).
Chemical Properties Analysis Chemical properties analysis focuses on the compound's behavior in chemical reactions, including its reactivity with other substances, stability under different conditions, and potential for forming specific products. The study of the synthesis and biological activity of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides highlights the chemical properties and reactivity of similar compounds (Latthe & Badami, 2007).
Applications De Recherche Scientifique
Anticancer Activity
Compounds with structural similarities, particularly those incorporating the 1,2,4-oxadiazole moiety, have been synthesized and evaluated for their anticancer properties. For instance, derivatives of benzamides containing 1,3,4-oxadiazolyl groups have been designed, synthesized, and shown to exhibit moderate to excellent anticancer activities against various cancer cell lines. This suggests potential research applications of your compound in the development of new anticancer agents (Ravinaik et al., 2021).
Fluorescent Molecular Thermometers
The application of polymers labeled with polarity-responsive benzofurazans, which can undergo phase transitions at specific temperatures, has been explored. Such materials can serve as sensitive fluorescent molecular thermometers, indicating potential applications in temperature sensing at the molecular level (Uchiyama et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
Iridium(III) complexes bearing oxadiazol-substituted amide ligands have been developed for use in green phosphorescent OLEDs. These materials demonstrate high efficiency and low efficiency roll-off, highlighting their utility in the creation of more energy-efficient and durable display technologies (Zhang et al., 2016).
Polymeric Materials
Aromatic polyamides incorporating 1,3,4-oxadiazole units have been synthesized, characterized for their thermal stability and mechanical properties, and used to create thin films. These materials exhibit good solubility and film-forming capabilities, suggesting applications in coatings, films, and potentially as components in electronic devices (Sava et al., 2003).
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14(2)24(21(25)19-16(26-3)11-8-12-17(19)27-4)13-18-22-20(23-28-18)15-9-6-5-7-10-15/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSCYFSEAPYPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)



![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)